molecular formula C27H18O4 B4705870 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B4705870
M. Wt: 406.4 g/mol
InChI Key: UESXYFQTTAUPJA-UHFFFAOYSA-N
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Description

7-[2-(Naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one (CAS Number: 374909-87-2) is a synthetic coumarin derivative of significant interest in medicinal chemistry and biological research. With a molecular formula of C 27 H 18 O 4 and a molecular weight of 406.43 g/mol, this compound is supplied with high purity for research applications . The core structure of this molecule is based on the 2H-chromen-2-one (coumarin) scaffold, a privileged structure known for its diverse biological activities. The molecule is further functionalized with a phenyl substituent at the 4-position and a naphthalene-based 2-oxoethoxy chain at the 7-position . Coumarin derivatives are extensively studied in early-stage research for a wide range of potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . As a functionalized coumarin, this compound serves as a valuable building block or a reference standard in the design and development of novel bioactive molecules, particularly for investigating structure-activity relationships. Safety Information: This compound has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should review the associated Safety Data Sheet (SDS) prior to use and handle the product with appropriate personal protective equipment. The recommended storage condition is in a dark place, under an inert atmosphere, at room temperature . Please Note: This product is labeled "For Research Use Only" . It is intended for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-(2-naphthalen-2-yl-2-oxoethoxy)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O4/c28-25(21-11-10-18-6-4-5-9-20(18)14-21)17-30-22-12-13-23-24(19-7-2-1-3-8-19)16-27(29)31-26(23)15-22/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESXYFQTTAUPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-phenyl-2H-chromen-2-one with 2-naphthaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the oxoethoxy group, typically using ethyl bromoacetate and a base like sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts. Researchers have explored its potential in:

  • Synthesis of Derivatives : The compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Biology and Medicine

The biological activity of 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has garnered attention for potential therapeutic applications. Studies suggest that it may interact with specific biological targets, such as enzymes or receptors, which could lead to:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through modulation of signaling pathways.
  • Antimicrobial Properties : Research has shown that it exhibits antimicrobial activity against various pathogens, suggesting its potential as a lead compound in drug development.

Industry

In industrial applications, this compound is being investigated for its use in advanced materials, particularly in the electronics sector:

  • Organic Light Emitting Diodes (OLEDs) : The unique properties of the compound make it suitable for enhancing the performance and stability of OLEDs.

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation .
  • Material Science Applications : Researchers have synthesized thin films using this compound for OLED applications, reporting improved efficiency and stability compared to traditional materials .
  • Antimicrobial Activity : A recent investigation revealed that the compound exhibited potent antibacterial effects against Staphylococcus aureus, highlighting its potential in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Coumarin Derivatives
Compound ID Substituent Molecular Formula Melting Point (°C) Yield (%)
Target Compound Naphthalen-2-yl C₂₇H₂₀O₄ - -
EMAC10163g Biphenyl - 168–169 73.9
4a 4-Chlorophenyl C₂₃H₁₅ClO₄ - -
8a Thiadiazole-methyl C₂₀H₁₄ClN₃O₃S 192–194 85

Biological Activity

7-[2-(Naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the chromenone class of compounds. Its unique structural features suggest potential applications in medicinal chemistry, particularly in drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound’s structure consists of a chromenone core with a naphthyl group and an oxoethoxy substituent. The presence of these functional groups contributes to its biological activity.

Property Value
Molecular Formula C24H20O4
Molecular Weight 388.42 g/mol
IUPAC Name 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenylchromen-2-one

The biological activity of 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is thought to arise from its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of key proteins involved in inflammatory processes and pain pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to pain and inflammation.
  • Receptor Interaction : It could interact with receptors involved in nociception and inflammatory responses.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

Case Studies:

  • Pain Management : A study on related chromenone derivatives demonstrated significant anti-nociceptive effects in animal models, suggesting potential for pain management therapies .
    • Findings : The compound showed high affinity for receptors associated with pain modulation, indicating its potential use in developing new analgesics.
  • Anti-inflammatory Activity : Research on similar compounds has highlighted their effectiveness in reducing inflammation markers in various models .
    • Outcomes : These compounds were observed to decrease levels of pro-inflammatory cytokines, which could translate into therapeutic benefits for conditions like arthritis.

Toxicological Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. Initial studies on related compounds have shown low toxicity levels in both in vitro and in vivo models, indicating that 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one may also exhibit a favorable safety profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one?

  • Methodology :

  • Step 1 : Start with 4-phenylcoumarin as the core structure. Introduce the naphthyl-oxoethoxy group at position 7 via nucleophilic substitution or esterification. For example, use a bromoacetyl intermediate reacted with 2-naphthol under reflux with K₂CO₃ as a base in acetone (similar to methods in ).
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst). Ethanol or DMF may improve solubility of aromatic intermediates ( ).
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Yield Considerations : Typical yields for analogous coumarin derivatives range from 70–85% ().
    • Key Tools : Monitor reactions with TLC (hexane:EtOAc = 3:1) and confirm purity via melting point analysis .

Q. How should researchers characterize the structural integrity of this compound?

  • Spectroscopic Techniques :

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. Expect aromatic protons in δ 6.8–8.5 ppm and carbonyl (C=O) signals near δ 160–175 ppm ( ).
  • IR Spectroscopy : Confirm ester (C=O stretch ~1730 cm⁻¹) and coumarin lactone (C=O ~1700 cm⁻¹) groups ().
    • Elemental Analysis : Validate empirical formula (C₂₇H₁₈O₄) with ≤0.3% deviation from calculated values ().

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., α-glucosidase, cytochrome P450). Focus on the naphthyl group’s hydrophobic interactions ().
  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to study electronic properties (HOMO-LUMO gaps) and reactivity ().
    • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays ().

Q. How to resolve discrepancies between experimental and theoretical NMR data?

  • Troubleshooting :

  • Solvent Effects : Simulate NMR shifts using Gaussian with IEFPCM solvent models (e.g., DMSO vs. CDCl₃).
  • Tautomerism : Check for keto-enol equilibria in the oxoethoxy group, which may alter δ values by 0.2–0.5 ppm ().
    • Advanced Tools : Use ACD/Labs or MestReNova for peak deconvolution and coupling constant analysis .

Q. What crystallographic strategies are effective for determining its 3D structure?

  • Protocol :

  • Crystal Growth : Use slow evaporation from ethanol/acetone mixtures. Add a drop of DMF to enhance solubility ( ).
  • Data Collection : Employ single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Refine with SHELXL ( ).
    • Output : Analyze dihedral angles between coumarin and naphthyl groups to assess planarity (e.g., angles >30° indicate steric hindrance) .

Safety and Handling

Q. What safety protocols are advised given limited toxicity data?

  • Precautions :

  • PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid skin/eye contact ( ).
  • Waste Disposal : Incinerate at high temperatures (>800°C) to avoid toxic fumes ( ).
    • Risk Assessment : Treat as Category 4 acute toxicity (oral/dermal/inhalation) until further data is available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

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